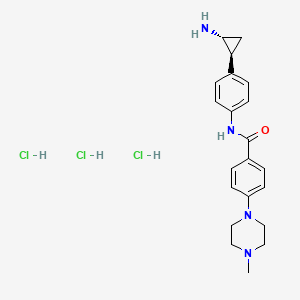

DDP-38003 trihydrochloride

Description

Properties

Molecular Formula |

C21H29Cl3N4O |

|---|---|

Molecular Weight |

459.8 g/mol |

IUPAC Name |

N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;trihydrochloride |

InChI |

InChI=1S/C21H26N4O.3ClH/c1-24-10-12-25(13-11-24)18-8-4-16(5-9-18)21(26)23-17-6-2-15(3-7-17)19-14-20(19)22;;;/h2-9,19-20H,10-14,22H2,1H3,(H,23,26);3*1H/t19-,20+;;;/m0.../s1 |

InChI Key |

IMWGCHSQCRLEGY-QWDWFLGPSA-N |

Isomeric SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[C@@H]4C[C@H]4N.Cl.Cl.Cl |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4CC4N.Cl.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

DDP-38003 Trihydrochloride: A Technical Guide to its Mechanism of Action as a KDM1A/LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDP-38003 trihydrochloride is a potent, orally bioavailable small molecule inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1). This document provides a comprehensive overview of the preclinical data supporting its mechanism of action. DDP-38003 demonstrates significant anti-tumor activity, particularly in the context of acute myeloid leukemia (AML), by inducing differentiation and inhibiting proliferation of cancer cells. In vivo studies have confirmed its efficacy in mouse leukemia models, showing a dose-dependent increase in survival. This guide consolidates the available quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways to serve as a technical resource for the scientific community.

Core Mechanism of Action: Inhibition of KDM1A/LSD1

DDP-38003 functions as a potent inhibitor of histone lysine-specific demethylase 1A (KDM1A), also known as LSD1.[1][2][3] KDM1A is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting KDM1A, DDP-38003 prevents the demethylation of these key histone marks, leading to alterations in gene expression. This epigenetic modulation is central to its anti-tumor effects, which include the induction of cell differentiation and the reduction of clonogenic potential in cancer cells.[1][3] The compound is reported to have a higher potency and selectivity for KDM1A over related enzymes such as LSD2, MAO-A, and MAO-B.[4]

Quantitative Preclinical Data

The preclinical efficacy of DDP-38003 has been quantified through various in vitro and in vivo assays.

Table 1: In Vitro Activity of DDP-38003

| Parameter | Cell Line | Value | Reference |

| KDM1A/LSD1 Inhibition (IC50) | - | 84 nM | [1][2][3] |

| CD86 Expression Increase (5 nM) | THP-1 | 5.1 ± 1.3 fold | [4] |

| CD86 Expression Increase (50 nM) | THP-1 | 41.2 ± 2.8 fold | [4] |

Table 2: In Vivo Efficacy of DDP-38003 in a Mouse Leukemia Model

| Treatment Group | Dose | Administration | Median Survival (days) | Survival Rate Increase (%) | Reference |

| Control | - | - | 21 | - | [5] |

| DDP-38003 | 11.25 mg/kg | Oral | 37 | 35 | [1][3][5] |

| DDP-38003 | 22.50 mg/kg | Oral | - | 62 | [1][3] |

| Retinoic Acid (RA) | Not Specified | Not Specified | 49 | - | [5] |

| DDP-38003 + RA | Not Specified | Not Specified | 70 | - | [5] |

Note: The half-life of DDP-38003 has been reported as 8 hours.[1][3]

Experimental Protocols

The following sections outline the methodologies used in the key preclinical studies of DDP-38003.

In Vitro KDM1A/LSD1 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of DDP-38003 against KDM1A/LSD1.

-

Methodology: While the specific assay format is not detailed in the provided references, a typical biochemical assay would involve incubating recombinant human KDM1A/LSD1 with a methylated histone substrate (e.g., H3K4me2 peptide) in the presence of varying concentrations of DDP-38003. The demethylase activity is then measured, often through the detection of a byproduct like hydrogen peroxide or formaldehyde, using a fluorescent or colorimetric probe. The IC50 value is calculated by fitting the dose-response curve to the resulting data.

Cellular Differentiation Assay (THP-1 Cells)

-

Objective: To assess the effect of DDP-38003 on the differentiation of acute monocytic leukemia cells.

-

Cell Line: THP-1 human leukemia cells.[4]

-

Protocol:

-

THP-1 cells are cultured under standard conditions.

-

Cells are treated with DDP-38003 at various concentrations (e.g., 5 nM and 50 nM) for a specified duration (e.g., 48 hours).[4]

-

Following treatment, cells are harvested and stained with a fluorescently-labeled antibody against the myeloid differentiation marker CD86.[4]

-

The expression of CD86 is quantified using flow cytometry.[4]

-

The fold increase in CD86 expression relative to a vehicle-treated control is calculated.[4]

-

References

An In-Depth Technical Guide to DDP-38003 Trihydrochloride: A Novel KDM1A/LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDP-38003 trihydrochloride is a potent, orally bioavailable, and irreversible inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1A (KDM1A/LSD1). As a derivative of tranylcypromine, it represents a significant advancement in the development of targeted therapies for acute myeloid leukemia (AML) and other malignancies characterized by aberrant epigenetic regulation. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Compound Details

DDP-38003 is the (1S,2R) enantiomer of a novel series of tranylcypromine derivatives. It demonstrates potent and selective inhibition of KDM1A/LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in transcriptional repression by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2).

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Compound 15 |

| Molecular Formula | C₂₁H₂₉Cl₃N₄O |

| Molecular Weight | 459.84 g/mol |

| Biological Target | Lysine-Specific Demethylase 1A (KDM1A/LSD1) |

| Mechanism of Action | Irreversible Inhibitor |

| Primary Indication | Acute Myeloid Leukemia (AML) |

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 2.1: In Vitro Activity

| Parameter | Value | Target/Cell Line | Description |

| IC₅₀ | 84 nM | KDM1A/LSD1 | Half-maximal inhibitory concentration in a biochemical assay.[1][2][3][4] |

| Cellular Activity | Active | THP-1, NB4 | Induces differentiation and reduces colony-forming ability in AML cell lines. |

Table 2.2: In Vivo Efficacy (Murine Acute Promyelocytic Leukemia Model)

| Dosage (Oral) | Survival Increase | Half-life (t½) | Notes |

| 11.25 mg/kg | 35% | 8 hours | Dosed 3 days per week for 3 weeks.[1][3] |

| 22.50 mg/kg | 62% | 8 hours | Dosed 3 days per week for 3 weeks.[1][3] |

| Combination Therapy | Median Survival | A study on the combination of DDP-38003 and all-trans-retinoic acid (RA) in vivo showed a significant increase in the therapeutic effect compared to either agent alone. The median survival for the combination was 70 days, compared to 37 days for DDP-38003 alone, 49 days for RA alone, and 21 days for the control group.[5] |

Signaling Pathways and Mechanisms of Action

DDP-38003 exerts its anti-leukemic effects by inhibiting KDM1A/LSD1, which leads to the reactivation of silenced tumor suppressor and differentiation-associated genes.

KDM1A/LSD1 Inhibition and Reactivation of Myeloid Differentiation Program

In acute myeloid leukemia, KDM1A/LSD1 is often overexpressed and contributes to a block in cellular differentiation. By inhibiting KDM1A/LSD1, DDP-38003 prevents the demethylation of H3K4me2 at the promoters of key myeloid differentiation genes. This leads to an accumulation of this active histone mark, subsequent gene expression, and the induction of leukemic cell differentiation. This mechanism is particularly relevant to the all-trans-retinoic acid (ATRA) signaling pathway, where KDM1A/LSD1 inhibition can restore sensitivity to ATRA-induced differentiation.

Caption: Mechanism of DDP-38003 action in leukemic cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DDP-38003.

KDM1A/LSD1 Biochemical Inhibition Assay

This protocol outlines the determination of the IC₅₀ value of DDP-38003 against recombinant KDM1A/LSD1.

Caption: Workflow for KDM1A/LSD1 biochemical inhibition assay.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Prepare solutions of recombinant human KDM1A/LSD1 enzyme and a synthetic H3K4me2 peptide substrate.

-

Enzyme Inhibition: In a microplate, pre-incubate the KDM1A/LSD1 enzyme with the various concentrations of DDP-38003 for a defined period at room temperature to allow for inhibitor binding.

-

Enzymatic Reaction: Initiate the demethylation reaction by adding the H3K4me2 peptide substrate to each well.

-

Detection: After a set incubation time, stop the reaction and add a detection reagent mixture, typically containing horseradish peroxidase (HRP), to measure the amount of demethylated product.

-

Data Analysis: Measure the signal (e.g., fluorescence or luminescence) using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

THP-1 Cell Differentiation Assay (Flow Cytometry)

This protocol describes the assessment of DDP-38003-induced differentiation of the human monocytic leukemia cell line, THP-1, by measuring the expression of the cell surface marker CD86.

Protocol:

-

Cell Culture and Treatment: Culture THP-1 cells in appropriate media. Seed the cells at a defined density and treat with various concentrations of this compound or vehicle control for 48 hours.

-

Cell Staining: Harvest the cells and wash with a suitable buffer (e.g., PBS with 2% FBS). Stain the cells with a fluorescently labeled anti-CD86 antibody for 30 minutes at 4°C in the dark.

-

Flow Cytometry Analysis: Wash the cells to remove unbound antibody and resuspend in buffer. Analyze the cells using a flow cytometer, gating on the live cell population.

-

Data Interpretation: Quantify the percentage of CD86-positive cells or the mean fluorescence intensity of CD86 expression in the treated versus control samples to determine the extent of differentiation.

In Vivo Efficacy Study in a Murine APL Model

This protocol provides a general framework for evaluating the anti-tumor activity of DDP-38003 in a mouse model of acute promyelocytic leukemia.

Protocol:

-

Animal Model: Utilize an established murine model of acute promyelocytic leukemia, such as one generated by transplanting PML-RARα-expressing cells into immunocompromised mice.

-

Drug Formulation and Administration: Formulate this compound for oral administration (e.g., in a solution of 40% PEG 400 in 5% glucose).

-

Treatment Regimen: Once leukemia is established in the mice (e.g., confirmed by peripheral blood analysis), begin treatment with DDP-38003 at specified doses (e.g., 11.25 and 22.5 mg/kg) and a defined schedule (e.g., orally, 3 days a week for 3 weeks). Include a vehicle control group.

-

Monitoring and Endpoints: Monitor the mice for signs of toxicity and disease progression. The primary endpoint is typically overall survival, which can be visualized using a Kaplan-Meier survival plot.

-

Pharmacodynamic Analysis: At the end of the study, tissues can be collected to assess for evidence of KDM1A/LSD1 inhibition (e.g., by measuring H3K4me2 levels in bone marrow cells).

Logical Relationships in Drug Discovery

The development of DDP-38003 was guided by a structure-activity relationship (SAR) study aimed at optimizing the potency and selectivity of tranylcypromine-based inhibitors of KDM1A/LSD1.

References

- 1. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mouse models of acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: DDP-38003 trihydrochloride and its Core Target, Lysine-Specific Demethylase 1A (KDM1A/LSD1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDP-38003 trihydrochloride is a potent, orally available small molecule inhibitor of Lysine-Specific Demethylase 1A (KDM1A/LSD1), a key epigenetic regulator implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML). By targeting KDM1A, DDP-38003 modulates gene expression, leading to the inhibition of cancer cell proliferation and the induction of differentiation. This technical guide provides a comprehensive overview of DDP-38003, its target protein KDM1A, and the underlying mechanism of action, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Core Target Protein: KDM1A/LSD1

The primary molecular target of this compound is Histone Lysine-Specific Demethylase 1A (KDM1A) , also known as Lysine-Specific Demethylase 1 (LSD1) . KDM1A is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By demethylating H3K4, KDM1A generally acts as a transcriptional co-repressor. Its overexpression has been observed in a multitude of cancers, where it contributes to the silencing of tumor suppressor genes and the maintenance of an undifferentiated, proliferative state.

Quantitative Data

The inhibitory activity of DDP-38003 against its target, KDM1A, has been quantified through various in vitro and in vivo studies. The available data is summarized in the table below for clear comparison.

| Parameter | Value | Assay/Model System | Reference |

| IC50 | 84 nM | In vitro KDM1A/LSD1 enzymatic assay | [1][2] |

| In Vivo Efficacy | Murine Acute Promyelocytic Leukemia (APL) Model | [1] | |

| Dose | 11.25 mg/kg | Oral administration, 3 days/week for 3 weeks | [1] |

| Survival Increase | 35% | Compared to vehicle control | [1] |

| Dose | 22.50 mg/kg | Oral administration, 3 days/week for 3 weeks | [1] |

| Survival Increase | 62% | Compared to vehicle control | [1] |

Signaling Pathway

KDM1A is a critical regulator of several signaling pathways implicated in cancer development and progression. One of the well-established pathways modulated by KDM1A is the Wnt/β-catenin signaling pathway [3][4][5]. In many cancers, KDM1A is overexpressed and contributes to the transcriptional repression of Wnt pathway antagonists, such as Dickkopf-1 (DKK1)[6][7]. By inhibiting KDM1A, DDP-38003 can lead to the de-repression of DKK1 expression. DKK1 then binds to the LRP5/6 co-receptor, preventing the formation of the Wnt/Frizzled/LRP5/6 complex. This leads to the stabilization of the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1α), which promotes the phosphorylation and subsequent ubiquitination and proteasomal degradation of β-catenin. The resulting decrease in nuclear β-catenin levels leads to the downregulation of Wnt target genes, such as c-Myc and Cyclin D1, which are critical for cell proliferation and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of DDP-38003.

In Vitro KDM1A/LSD1 Enzymatic Assay

This protocol describes a horseradish peroxidase (HRP)-coupled assay to determine the in vitro inhibitory activity of DDP-38003 on KDM1A.

Materials:

-

Recombinant human KDM1A/LSD1 enzyme

-

H3(1-21)K4me2 peptide substrate

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound

-

384-well black plates

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare serial dilutions of DDP-38003 in assay buffer.

-

Add 5 µL of the diluted DDP-38003 or vehicle (control) to the wells of a 384-well plate.

-

Add 10 µL of KDM1A enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the H3(1-21)K4me2 peptide substrate.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and develop the signal by adding 25 µL of a solution containing HRP and Amplex Red.

-

Incubate for 15 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).

-

Calculate the percent inhibition for each concentration of DDP-38003 and determine the IC50 value using a suitable software.

THP-1 Cell Colony Formation Assay

This protocol details the assessment of DDP-38003's effect on the clonogenic potential of the human acute monocytic leukemia cell line, THP-1.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Methylcellulose-based medium (e.g., MethoCult™)

-

This compound

-

35 mm culture dishes

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Culture THP-1 cells in RPMI-1640 medium.

-

Treat the cells with various concentrations of DDP-38003 or vehicle for 72 hours.

-

Harvest the cells and perform a viable cell count.

-

Resuspend the cells in RPMI-1640 medium at a concentration of 1 x 104 cells/mL.

-

Mix 0.3 mL of the cell suspension with 3 mL of methylcellulose-based medium.

-

Vortex the mixture thoroughly.

-

Allow the bubbles to settle for 5-10 minutes.

-

Dispense 1.1 mL of the cell-methylcellulose mixture into duplicate 35 mm culture dishes using a syringe with a blunt-end needle.

-

Gently rotate the dishes to ensure even distribution.

-

Place the dishes in a larger 100 mm dish with a separate uncovered dish containing sterile water to maintain humidity.

-

Incubate for 10-14 days at 37°C in a humidified 5% CO2 incubator.

-

Count the colonies (aggregates of >50 cells) using an inverted microscope.

-

Calculate the percent inhibition of colony formation for each treatment condition.

In Vivo Murine Acute Promyelocytic Leukemia (APL) Model

This protocol outlines the in vivo evaluation of DDP-38003 in a murine model of APL.

Materials:

-

CD-1 mice

-

APL cells (e.g., from a transgenic mouse model)

-

This compound

-

Vehicle (e.g., 40% PEG 400 in a 5% glucose solution)

-

Oral gavage needles

-

Standard laboratory animal housing and monitoring equipment

Procedure:

-

Inject recipient CD-1 mice intravenously with APL cells.

-

Monitor the mice for signs of leukemia development, including checking peripheral blood for blast cells.

-

Once blast cells are detected (typically around 10 days post-injection), randomize the mice into treatment and control groups.

-

Prepare the DDP-38003 formulation in the vehicle at the desired concentrations (e.g., 11.25 mg/kg and 22.50 mg/kg).

-

Administer DDP-38003 or vehicle to the respective groups via oral gavage.

-

Follow the dosing schedule: 3 days per week (e.g., Monday, Tuesday, Wednesday) for 3 consecutive weeks[1].

-

Monitor the mice daily for clinical signs of disease and body weight changes.

-

Record the survival of each mouse.

-

Analyze the survival data using Kaplan-Meier survival curves and appropriate statistical tests to determine the efficacy of DDP-38003.

Conclusion

This compound is a promising KDM1A/LSD1 inhibitor with demonstrated in vitro potency and in vivo efficacy in a preclinical model of acute leukemia. Its mechanism of action, involving the epigenetic reprogramming of cancer cells through the modulation of key signaling pathways such as the Wnt/β-catenin pathway, provides a strong rationale for its further development as a therapeutic agent. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery.

References

- 1. KDM1A promotes thyroid cancer progression and maintains stemness through the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting KDM1A attenuates Wnt/β-catenin signaling pathway to eliminate sorafenib-resistant stem-like cells in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clonogenicity of human leukemic cells protected from cell-lethal agents by heat shock protein 70 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mouse models of acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Contributes to Colorectal Tumorigenesis via Activation of the Wnt/Β-Catenin Pathway by Down-Regulating Dickkopf-1 (DKK1) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to DDP-38003 Trihydrochloride: A Potent KDM1A/LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDP-38003 trihydrochloride is a potent, selective, and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1A (KDM1A), also known as LSD1. As a trihydrochloride salt of the active compound, it exhibits favorable physicochemical properties for research and development. KDM1A is a key epigenetic regulator, and its aberrant activity is implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Properties

This compound is the trihydrochloride salt of N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide. The addition of three hydrochloride moieties enhances the compound's solubility and stability for experimental use.

Chemical Identity

| Identifier | Value |

| IUPAC Name | N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;trihydrochloride |

| SMILES | C1C([C@@H]1N)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4CCN(C)CC4.Cl.Cl.Cl |

| Molecular Formula | C₂₁H₂₉Cl₃N₄O |

| Molecular Weight | 459.84 g/mol |

Physicochemical Properties

A comprehensive summary of the physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Source |

| Appearance | Solid | [1] |

| Solubility | DMSO: ≥120 mg/mLWater: 50 mg/mL (108.73 mM; requires sonication) | [1] |

| Storage | Store at 4°C under a nitrogen atmosphere. For long-term storage in solvent, aliquot and store at -80°C. | [1] |

Mechanism of Action and Signaling Pathway

DDP-38003 is an irreversible inhibitor of KDM1A, a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). By inhibiting KDM1A, DDP-38003 prevents the removal of these methyl marks, leading to changes in chromatin structure and gene expression. In the context of cancer, particularly AML, KDM1A inhibition can reactivate silenced tumor suppressor genes and promote the differentiation of leukemic blasts, ultimately leading to apoptosis and reduced tumor growth.

References

The Discovery and Synthesis of DDP-38003 Trihydrochloride: A Novel KDM1A/LSD1 Inhibitor for Oncological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DDP-38003 trihydrochloride has emerged as a potent and orally bioavailable inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1), a key epigenetic regulator implicated in various cancers. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of DDP-38003, tailored for professionals in the field of oncology and drug development. The document details the mechanism of action, experimental protocols for its synthesis and biological characterization, and quantitative data to support its potential as a therapeutic agent.

Introduction

Histone lysine-specific demethylase 1A (KDM1A), also known as LSD1, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Overexpression of KDM1A has been linked to the pathogenesis of numerous cancers, including acute myeloid leukemia (AML), by promoting oncogenic gene expression and blocking cellular differentiation. This has established KDM1A as a promising therapeutic target for cancer treatment.

DDP-38003 is a novel small molecule inhibitor designed to target KDM1A. It is the (1S,2R)-enantiomer of a new series of tranylcypromine (TCPA) derivatives.[1] This guide will delve into the scientific journey of DDP-38003, from its rational design and synthesis to its preclinical validation.

Discovery and Mechanism of Action

The discovery of DDP-38003 was the result of a focused effort to develop potent and selective inhibitors of KDM1A with favorable pharmacological properties. The core structure is based on tranylcypromine, a known monoamine oxidase inhibitor that also exhibits activity against KDM1A.

Mechanism of Inhibition

DDP-38003 acts as an irreversible inhibitor of KDM1A.[2] The cyclopropylamine moiety of DDP-38003 is believed to form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the active site of the KDM1A enzyme. This covalent modification inactivates the enzyme, leading to an accumulation of methylated histones and subsequent changes in gene expression.

Synthesis of this compound

The synthesis of DDP-38003 is a multi-step process that involves the stereoselective formation of the key cyclopropylamine intermediate followed by amide coupling. The following is a generalized workflow for the synthesis. For a detailed, step-by-step protocol, please refer to the primary literature.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for DDP-38003 from preclinical studies.[1][3][4][5]

| Parameter | Value |

| Target | KDM1A/LSD1 |

| IC50 | 84 nM |

| Molecular Formula | C21H29Cl3N4O |

| Molecular Weight | 459.84 g/mol |

| Form | Trihydrochloride salt |

Table 1: In Vitro Activity and Physicochemical Properties of this compound.

| Cell Line | Assay | Effect |

| THP-1 (Human Leukemia) | Colony Formation | Potent inhibition |

| THP-1 (Human Leukemia) | Differentiation | Induction of differentiation |

Table 2: Cellular Activity of DDP-38003.

| Animal Model | Dose | Administration | Outcome |

| Murine Acute Promyelocytic Leukemia | 11.25 mg/kg | Oral, 3 days/week | 35% increased survival |

| Murine Acute Promyelocytic Leukemia | 22.50 mg/kg | Oral, 3 days/week | 62% increased survival |

| Pharmacokinetic Parameter | Value | ||

| Half-life (t1/2) | 8 hours |

Table 3: In Vivo Efficacy and Pharmacokinetics of DDP-38003.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and those described in the primary literature.[1]

KDM1A/LSD1 Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory activity of DDP-38003 against KDM1A.

Principle: The assay measures the production of hydrogen peroxide (H2O2), a byproduct of the KDM1A demethylation reaction, using a horseradish peroxidase (HRP)-coupled reaction with a fluorescent substrate (e.g., Amplex Red).

Protocol:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Add recombinant human KDM1A/LSD1 enzyme to the wells of a microplate.

-

Add serial dilutions of this compound or control compounds.

-

Pre-incubate the enzyme and inhibitor.

-

Initiate the reaction by adding the KDM1A substrate (e.g., a di-methylated H3K4 peptide) and the FAD cofactor.

-

Simultaneously, add HRP and the fluorescent substrate.

-

Monitor the increase in fluorescence over time using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

THP-1 Cell Colony Formation Assay

Objective: To assess the effect of DDP-38003 on the clonogenic potential of leukemia cells.

Principle: This assay measures the ability of single cells to proliferate and form colonies in a semi-solid medium.

Protocol:

-

Culture THP-1 human acute monocytic leukemia cells in appropriate medium.

-

Harvest and count the cells.

-

Resuspend the cells in a semi-solid medium (e.g., methylcellulose-based medium) containing various concentrations of DDP-38003 or vehicle control.

-

Plate the cell suspension in petri dishes.

-

Incubate the plates under standard cell culture conditions (37°C, 5% CO2) for 10-14 days.

-

Stain the colonies with a suitable dye (e.g., crystal violet or an MTT-based stain).

-

Count the number of colonies in each dish.

-

Calculate the percentage of colony formation inhibition relative to the vehicle control.

Murine Acute Promyelocytic Leukemia (APL) Model

Objective: To evaluate the in vivo anti-leukemic efficacy of DDP-38003.

Principle: This xenograft model involves the transplantation of APL cells into immunocompromised mice to establish the disease, followed by treatment with the test compound.

Protocol:

-

Culture murine APL cells (e.g., derived from a PML-RARα transgenic mouse model).

-

Inject a defined number of APL cells intravenously into recipient mice (e.g., sublethally irradiated syngeneic or immunodeficient mice).

-

Monitor the mice for signs of leukemia development (e.g., weight loss, enlarged spleen, presence of blast cells in peripheral blood).

-

Once the disease is established, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 11.25 or 22.50 mg/kg) or vehicle control orally according to the specified dosing schedule (e.g., 3 days per week).

-

Monitor the survival of the mice in each group.

-

Analyze the survival data using Kaplan-Meier curves and appropriate statistical tests.

Conclusion

This compound is a potent and selective inhibitor of KDM1A/LSD1 with demonstrated in vitro and in vivo anti-leukemic activity. Its oral bioavailability and efficacy in a preclinical model of APL highlight its potential as a promising candidate for further development as a cancer therapeutic. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug developers working in the field of epigenetic cancer therapy.

References

- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment of Acute Promyelocytic Leukemia (APL) | American Cancer Society [cancer.org]

- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clonogenicity of human leukemic cells protected from cell-lethal agents by heat shock protein 70 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Role of KDM1A/LSD1 Inhibition in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Lysine-Specific Demethylase 1 (KDM1A/LSD1) in cancer biology and the therapeutic potential of its inhibition. KDM1A, an epigenetic modifier, is frequently overexpressed in a wide range of malignancies, contributing to tumor progression, maintenance of cancer stem cells, and resistance to therapy.[1][2] Its inhibition has emerged as a promising strategy in oncology, with several small molecule inhibitors currently under clinical investigation.[3][4]

Core Mechanism of KDM1A/LSD1 in Cancer

KDM1A is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[5][6] This demethylase activity is context-dependent and crucial for regulating gene expression.

-

Transcriptional Repression: By demethylating H3K4me1/2, a mark associated with active enhancers and promoters, KDM1A generally leads to transcriptional repression. This is often achieved through its participation in repressive complexes such as the CoREST complex.[7][8]

-

Transcriptional Activation: Conversely, KDM1A can demethylate H3K9me1/2, a repressive mark, leading to transcriptional activation.[6] This dual functionality highlights the complexity of KDM1A's role in gene regulation.

Beyond histones, KDM1A also demethylates non-histone proteins, including p53, DNMT1, and STAT3, thereby modulating their stability and function and further contributing to carcinogenesis.[9]

References

- 1. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Histone Demethylase LSD1/ΚDM1A Mediates Chemoresistance in Breast Cancer via Regulation of a Stem Cell Program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting histone lysine-specific demethylase KDM1A/LSD1 to control epithelial-mesenchymal transition program in breast cancers [iris.unina.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Epigenetic regulation of epithelial to mesenchymal transition by the Lysine-specific demethylase LSD1/KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oaepublish.com [oaepublish.com]

- 9. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Contributes to Colorectal Tumorigenesis via Activation of the Wnt/Β-Catenin Pathway by Down-Regulating Dickkopf-1 (DKK1) | PLOS One [journals.plos.org]

DDP-38003 Trihydrochloride: A Technical Guide for Epigenetic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDP-38003 trihydrochloride is a potent and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1A (KDM1A/LSD1), a key epigenetic regulator.[1][2][3] This technical guide provides an in-depth overview of DDP-38003, its mechanism of action, and its application in epigenetic research. It includes a summary of its inhibitory activity, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting KDM1A/LSD1.

Introduction to this compound

DDP-38003 is a novel inhibitor of KDM1A/LSD1, an enzyme that plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4][5] KDM1A is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that removes mono- and di-methyl groups from H3K4 and H3K9.[5] By removing the activating mark H3K4me2, KDM1A typically acts as a transcriptional co-repressor.[6] Conversely, by removing the repressive mark H3K9me2, it can function as a transcriptional co-activator.[7]

The dysregulation of KDM1A has been implicated in various cancers, making it an attractive target for therapeutic intervention.[8][9] DDP-38003 has demonstrated significant anti-tumor activity in preclinical models, particularly in acute myeloid leukemia (AML).[3][10][11]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 | Assay Conditions | Reference |

| KDM1A/LSD1 | 84 nM | Biochemical enzymatic assay | [1][2][3][12][13][14] |

Table 2: In Vivo Efficacy in a Mouse Leukemia Model

| Dose | Administration Route | Dosing Schedule | Increase in Survival Rate | Reference |

| 11.25 mg/kg | Oral | 3 days/week for 3 weeks | 35% | [1][2][3] |

| 22.50 mg/kg | Oral | 3 days/week for 3 weeks | 62% | [1][2][3] |

Table 3: Pharmacokinetic Properties

| Parameter | Value | Species | Reference |

| Half-life (t½) | 8 hours | Mouse | [1][2][3] |

Signaling Pathway

The inhibition of KDM1A/LSD1 by DDP-38003 leads to the accumulation of histone methylation marks, primarily H3K4me2 and H3K9me2, resulting in altered gene expression. This can reactivate tumor suppressor genes and induce differentiation in cancer cells.

Experimental Protocols

In Vitro KDM1A/LSD1 Enzymatic Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methodologies.[15][16][17]

Materials:

-

Purified recombinant KDM1A/LSD1 enzyme

-

Di-methylated histone H3K4 peptide substrate

-

This compound

-

Assay buffer

-

Horseradish peroxidase (HRP)

-

Fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 530/590 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of DDP-38003 in assay buffer. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.

-

Enzyme Reaction:

-

Add 50 µL of the KDM1A/LSD1 enzyme solution to each well of the 96-well plate.

-

Add 5 µL of the diluted DDP-38003 or control to the respective wells.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of the di-methylated H3K4 peptide substrate.

-

Incubate at 37°C for 60 minutes.

-

-

Signal Detection:

-

Add 50 µL of a solution containing HRP and the fluorescent probe to each well.

-

Incubate at room temperature for 5-10 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader at an excitation of 530 nm and an emission of 590 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of DDP-38003 relative to the no-inhibitor control.

-

Plot the percent inhibition against the log concentration of DDP-38003 to determine the IC50 value.

-

Cellular Assay for KDM1A/LSD1 Inhibition

This protocol outlines a general method to assess the effect of DDP-38003 on histone methylation in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., THP-1, a human acute monocytic leukemia cell line)

-

Complete cell culture medium

-

This compound

-

Lysis buffer

-

Primary antibodies against H3K4me2, H3K9me2, and total Histone H3

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Treatment:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of DDP-38003 for 24-72 hours. Include a vehicle control.

-

-

Histone Extraction:

-

Harvest the cells and wash with PBS.

-

Lyse the cells and extract histones using an appropriate protocol (e.g., acid extraction).

-

-

Western Blotting:

-

Separate the histone extracts by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against H3K4me2, H3K9me2, and total H3 (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and image the bands.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2 to the total H3 level.

-

Compare the levels of histone methylation in DDP-38003-treated cells to the vehicle control.

-

In Vivo Efficacy Study in a Mouse Model of Leukemia

This protocol is based on the methodology described for DDP-38003 in preclinical studies.[1][2]

Materials:

-

Immunodeficient mice (e.g., CD-1)

-

Leukemia cells (e.g., a murine leukemia cell line)

-

This compound

-

Vehicle for oral administration (e.g., 40% PEG 400 in a 5% glucose solution)

-

Equipment for cell injection and oral gavage

-

Materials for monitoring peripheral blood blast cells

Procedure:

-

Leukemia Induction:

-

Inject the leukemia cells intravenously into the mice.

-

-

Monitoring:

-

Monitor the peripheral blood of the mice for the presence of blast cells to confirm engraftment and disease progression.

-

-

Treatment:

-

Once blast cells are detected, randomize the mice into treatment and control groups.

-

Administer DDP-38003 orally at the desired doses (e.g., 11.25 mg/kg and 22.5 mg/kg) according to the dosing schedule (e.g., 3 days per week for 3 weeks).

-

Administer the vehicle to the control group.

-

-

Endpoint and Analysis:

-

Monitor the survival of the mice in each group.

-

Analyze the survival data using a Kaplan-Meier survival plot.

-

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo efficacy study of DDP-38003.

Conclusion

This compound is a valuable research tool for investigating the role of KDM1A/LSD1 in epigenetics and oncology. Its demonstrated potency and oral bioavailability make it a promising candidate for further preclinical and clinical development. This guide provides a foundational resource for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of DDP-38003.

References

- 1. KDM1A - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel pharmacologic inhibition of lysine-specific demethylase 1 as a potential therapeutic for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. mdpi.com [mdpi.com]

- 8. LSD1/KDM1A, a Gate-Keeper of Cancer Stemness and a Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KDM1A Identified as a Potential Oncogenic Driver and Prognostic Biomarker via Multi-Omics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. abcam.cn [abcam.cn]

- 16. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]

- 17. abcam.com [abcam.com]

DDP-38003 Trihydrochloride: A Technical Overview of Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDP-38003 trihydrochloride is a novel, orally available small molecule inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1).[1][2][3] KDM1A is a key epigenetic regulator involved in cell proliferation, differentiation, and tumorigenesis, making it a promising target for cancer therapy.[4][5] This technical guide provides a comprehensive summary of the available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and relevant experimental protocols.

Core Preclinical Data

In Vitro Activity

DDP-38003 demonstrates potent and specific inhibition of KDM1A/LSD1. In biochemical assays, it exhibits an IC50 of 84 nM.[1][2][3] Further studies in the human acute myeloid leukemia (AML) cell line THP-1 have shown that DDP-38003 is more effective at reducing colony-forming ability and inducing cellular differentiation compared to its 1R, 2S analogue.[1][2]

| Parameter | Value | Cell Line/Assay | Reference |

| IC50 | 84 nM | KDM1A/LSD1 Enzymatic Assay | [1][2][3] |

In Vivo Efficacy

The anti-tumor activity of DDP-38003 has been evaluated in a mouse model of leukemia. Oral administration of DDP-38003 resulted in a significant, dose-dependent increase in the survival of tumor-bearing mice.[1][2] These findings highlight the potential of DDP-38003 as an orally active anti-cancer agent.

| Dose | Survival Increase | Mouse Model | Reference |

| 11.25 mg/kg | 35% | Leukemia | [1][2] |

| 22.50 mg/kg | 62% | Leukemia | [1][2] |

In a separate in vivo study, the combination of DDP-38003 with retinoic acid (RA) was investigated. This combination therapy demonstrated a strong synergistic effect, significantly increasing the median survival of the treated mice compared to either agent alone.[4]

| Treatment Group | Median Survival (days) | Mouse Model | Reference |

| Control | 21 | Leukemia | [4] |

| DDP-38003 alone | 37 | Leukemia | [4] |

| Retinoic Acid (RA) alone | 49 | Leukemia | [4] |

| DDP-38003 + RA | 70 | Leukemia | [4] |

Pharmacokinetics

Pharmacokinetic studies have determined the half-life of DDP-38003 to be 8 hours.[1][2]

| Parameter | Value | Species | Reference |

| Half-life (t½) | 8 hours | Mouse | [1][2] |

Mechanism of Action

DDP-38003 functions by inhibiting the enzymatic activity of KDM1A/LSD1. KDM1A is a flavin-dependent monoamine oxidase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). The inhibition of KDM1A by DDP-38003 leads to an increase in histone methylation, which in turn alters gene expression, leading to the induction of cell differentiation and a reduction in the proliferation of cancer cells.

Figure 1: Mechanism of action of DDP-38003.

Experimental Protocols

In Vivo Leukemia Model

-

Animal Model: CD-1 mice were used for the in vivo studies.[1]

-

Tumor Induction: Leukemia was induced in the mice. The treatment was initiated 10 days after cell injection, once blast cells were detected in the peripheral blood of the recipients.[1]

-

Drug Formulation and Administration: DDP-38003 was dissolved in a vehicle of 40% PEG 400 in a 5% glucose solution. The drug was administered orally three days a week (Monday, Tuesday, and Wednesday) for three consecutive weeks.[1]

-

Dosing: The mice were treated with doses of 11.25 mg/kg and 22.5 mg/kg.[1]

-

Endpoint: The primary endpoint of the study was the survival of the mice, which was analyzed and represented by a Kaplan-Meier survival plot.[1]

Figure 2: In vivo experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TCP-based LSD1 inhibitors show potent anticancer activity in preclinical models | BioWorld [bioworld.com]

DDP-38003 Trihydrochloride in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a challenging hematologic malignancy with a pressing need for novel therapeutic strategies. One promising avenue of investigation is the targeting of epigenetic regulators, such as Lysine-Specific Demethylase 1 (LSD1/KDM1A), which is frequently overexpressed in AML and plays a crucial role in leukemogenesis. DDP-38003 trihydrochloride is a novel, orally bioavailable small molecule inhibitor of KDM1A. This technical guide provides a comprehensive overview of the preclinical data on DDP-38003 in the context of AML, focusing on its mechanism of action, in vitro and in vivo efficacy, and relevant experimental methodologies. The information presented herein is intended to support further research and development of DDP-38003 as a potential therapeutic agent for AML.

Introduction to this compound

This compound is a potent and selective inhibitor of Lysine-Specific Demethylase 1A (KDM1A/LSD1), a flavin-dependent monoamine oxidase that plays a critical role in regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). In AML, the overexpression of KDM1A is associated with a block in myeloid differentiation and the maintenance of a leukemic stem cell phenotype. By inhibiting KDM1A, DDP-38003 aims to reverse this epigenetic suppression, induce differentiation, and inhibit the proliferation of leukemic cells.

Mechanism of Action and Signaling Pathway

DDP-38003 exerts its anti-leukemic effects by inhibiting the enzymatic activity of KDM1A. KDM1A is a key component of several transcriptional repressor complexes, including the CoREST and NuRD complexes. These complexes are recruited to specific gene promoters where KDM1A-mediated demethylation of H3K4me1/2 leads to transcriptional repression of target genes. Many of these target genes are crucial for myeloid differentiation.

The inhibition of KDM1A by DDP-38003 leads to an increase in H3K4me2 at the promoter regions of myeloid differentiation-associated genes, resulting in their transcriptional activation. This, in turn, promotes the differentiation of AML blasts into more mature myeloid cells and reduces their proliferative capacity.

One of the key pathways affected by KDM1A inhibition is the all-trans-retinoic acid (ATRA) differentiation pathway. In many non-APL AML subtypes, this pathway is suppressed. KDM1A inhibitors, including DDP-38003, can reactivate this pathway, sensitizing AML cells to the differentiating effects of ATRA.[1][2]

Quantitative Data

In Vitro Activity

DDP-38003 is a potent inhibitor of KDM1A with demonstrated activity in AML cell lines.

| Parameter | Value | Cell Line/Target | Reference |

| IC50 (KDM1A/LSD1 enzyme) | 84 nM | Purified enzyme | [3] |

| Cell Differentiation (CD86 expression) | Induces differentiation | THP-1 | [4] |

| Colony Forming Ability | Reduced | THP-1 | [3] |

In Vivo Efficacy

The in vivo anti-leukemic activity of DDP-38003 has been evaluated in mouse models of leukemia.

| Animal Model | Treatment Group | Dose and Schedule | Median Survival | Survival Increase (%) | Reference |

| Mouse Leukemia Model | Vehicle Control | - | 21 days | - | [5] |

| DDP-38003 | 11.25 mg/kg (oral, 3x/week) | 37 days | 35% | [5] | |

| DDP-38003 | 22.50 mg/kg (oral, 3x/week) | - | 62% | [3] | |

| All-trans retinoic acid (ATRA) | - | 49 days | - | [5] | |

| DDP-38003 + ATRA | - | 70 days | - | [5] |

Experimental Protocols

In Vivo Xenograft Model for AML

This protocol outlines a general procedure for establishing and treating an AML xenograft model in mice to evaluate the efficacy of DDP-38003.

Materials:

-

AML cell line (e.g., THP-1)

-

Immunocompromised mice (e.g., NOD/SCID)

-

This compound

-

Vehicle for oral administration (e.g., 40% PEG 400 in 5% glucose solution)[3]

-

Standard cell culture reagents and animal handling equipment

Procedure:

-

Cell Culture and Preparation: Culture THP-1 cells under standard conditions. Harvest cells in the logarithmic growth phase and resuspend in sterile PBS at the desired concentration for injection.

-

Animal Inoculation: Inject the AML cell suspension intravenously into the tail vein of immunocompromised mice.

-

Monitoring of Engraftment: Monitor the mice for signs of leukemia development. This can be done by weekly peripheral blood sampling and analysis of blast counts by flow cytometry.

-

Treatment Initiation: Once leukemia is established (e.g., detectable blasts in peripheral blood), randomize the mice into treatment and control groups.[3]

-

Drug Administration: Prepare a fresh formulation of DDP-38003 in the vehicle. Administer DDP-38003 orally to the treatment group at the desired dose (e.g., 11.25 or 22.50 mg/kg) three times a week.[3] The control group receives the vehicle only.

-

Monitoring and Endpoint: Monitor the health and body weight of the mice regularly. The primary endpoint is typically overall survival. At the end of the study, or when mice show signs of terminal illness, euthanize the animals and collect tissues (e.g., bone marrow, spleen, liver) for analysis of leukemic infiltration.

In Vitro Cell Differentiation Assay

This protocol describes a method to assess the ability of DDP-38003 to induce myeloid differentiation in AML cells using flow cytometry to detect the expression of cell surface markers like CD11b and CD86.

Materials:

-

AML cell line (e.g., THP-1)

-

This compound

-

DMSO (for stock solution)

-

Cell culture medium

-

Fluorochrome-conjugated antibodies against CD11b and CD86

-

Isotype control antibodies

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed THP-1 cells in a multi-well plate at an appropriate density.

-

Compound Treatment: Prepare a stock solution of DDP-38003 in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Add the compound dilutions to the cells and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).

-

Cell Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in FACS buffer.

-

Add the fluorochrome-conjugated anti-CD11b, anti-CD86, or isotype control antibodies to the respective cell suspensions.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in FACS buffer for analysis.

-

-

Flow Cytometry Analysis: Acquire the data on a flow cytometer. Analyze the percentage of cells positive for CD11b and CD86 and the mean fluorescence intensity (MFI) as indicators of differentiation.

In Vitro Apoptosis Assay

This protocol details the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by DDP-38003 in AML cells.

Materials:

-

AML cell line (e.g., THP-1)

-

This compound

-

Annexin V-FITC/PI apoptosis detection kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed and treat the AML cells with various concentrations of DDP-38003 as described in the differentiation assay.

-

Cell Staining:

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion and Future Directions

This compound is a promising KDM1A inhibitor with demonstrated preclinical activity against acute myeloid leukemia. Its ability to induce differentiation and its oral bioavailability make it an attractive candidate for further development. Future studies should focus on:

-

Evaluating the efficacy of DDP-38003 in a broader range of AML subtypes, including patient-derived xenograft models.

-

Investigating potential mechanisms of resistance to DDP-38003.

-

Exploring rational combination therapies to enhance its anti-leukemic activity.

-

Conducting formal IND-enabling toxicology and pharmacokinetic studies to support its transition to clinical trials.

The data presented in this guide provide a solid foundation for the continued investigation of DDP-38003 as a novel therapeutic agent for the treatment of AML.

References

Methodological & Application

Application Notes and Protocols: DDP-38003 Trihydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDP-38003 trihydrochloride is a novel, orally available small molecule inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1), a key enzyme in epigenetic regulation.[1][2][3] KDM1A plays a crucial role in cell proliferation, differentiation, and tumorigenesis, making it a compelling target for cancer therapy. These application notes provide detailed protocols for the in vitro evaluation of this compound's inhibitory activity against KDM1A and its effects on cancer cell lines.

Mechanism of Action

DDP-38003 functions by inhibiting the enzymatic activity of KDM1A, which is responsible for the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). By blocking this activity, DDP-38003 can induce changes in gene expression that lead to the differentiation and reduced proliferative capacity of cancer cells, particularly in hematological malignancies like acute myeloid leukemia (AML).[4]

Signaling Pathway of KDM1A/LSD1 Inhibition

Caption: KDM1A/LSD1 inhibition by DDP-38003 prevents demethylation of H3K4me2, leading to increased tumor suppressor gene expression and subsequent cell differentiation and reduced colony formation.

Quantitative Data

| Parameter | Value | Cell Line/Enzyme | Reference |

| IC50 | 84 nM | KDM1A/LSD1 | [1][2][5][6] |

Experimental Protocols

KDM1A/LSD1 Biochemical Inhibition Assay (Fluorescence-Based)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified KDM1A/LSD1 enzyme. The assay measures the production of hydrogen peroxide, a byproduct of the demethylation reaction.

Experimental Workflow

Caption: Workflow for the KDM1A/LSD1 biochemical inhibition assay.

Materials and Reagents:

-

This compound

-

Recombinant human KDM1A/LSD1 enzyme

-

KDM1A substrate (e.g., biotinylated di-methylated histone H3K4 peptide)

-

KDM1A assay buffer

-

Horseradish peroxidase (HRP)

-

Fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in KDM1A assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the KDM1A enzyme and substrate in KDM1A assay buffer to their optimal concentrations.

-

Assay Reaction: a. To each well of a 96-well plate, add the this compound dilution or vehicle control (DMSO). b. Add the diluted KDM1A enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding. c. Initiate the reaction by adding the KDM1A substrate to each well. d. Incubate the plate at 37°C for 60 minutes.

-

Detection: a. Add a detection mix containing HRP and the fluorescent probe to each well. b. Incubate at room temperature for 15 minutes, protected from light.

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530 nm and emission at 590 nm).

-

Data Analysis: Calculate the percent inhibition for each DDP-38003 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

THP-1 Cell Colony Formation Assay

This assay evaluates the effect of this compound on the clonogenic survival and proliferation of the human monocytic leukemia cell line, THP-1.

Experimental Workflow

Caption: Workflow for the THP-1 cell colony formation assay.

Materials and Reagents:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

Methylcellulose-based medium (e.g., MethoCult™)

-

6-well plates

-

Crystal violet staining solution

Procedure:

-

Cell Culture: Maintain THP-1 cells in suspension culture in a humidified incubator at 37°C and 5% CO2.

-

Treatment: Treat THP-1 cells with various concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).

-

Plating: a. Following treatment, wash the cells and resuspend them in fresh medium. b. Mix the cell suspension with the methylcellulose-based medium according to the manufacturer's instructions. c. Plate the cell-methylcellulose mixture into 6-well plates.

-

Incubation: Incubate the plates for 10-14 days at 37°C and 5% CO2 to allow for colony formation.

-

Staining and Counting: a. After the incubation period, stain the colonies with crystal violet. b. Count the number of colonies in each well using a microscope.

-

Data Analysis: Calculate the percent inhibition of colony formation for each treatment condition compared to the vehicle control.

THP-1 Cell Differentiation Assay

This protocol assesses the ability of this compound to induce differentiation of THP-1 monocytes into macrophage-like cells, often measured by the expression of cell surface markers.

Experimental Workflow

Caption: Workflow for the THP-1 cell differentiation assay.

Materials and Reagents:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA) as a positive control

-

Fluorescently labeled antibodies against differentiation markers (e.g., FITC-conjugated anti-CD11b, PE-conjugated anti-CD14)

-

FACS buffer (PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Cell Culture: Culture THP-1 cells as described in the colony formation assay protocol.

-

Treatment: Seed THP-1 cells in 24-well plates and treat with various concentrations of this compound, vehicle control, or a positive control (e.g., PMA) for 48-72 hours.

-

Cell Staining: a. Harvest the cells and wash them with FACS buffer. b. Resuspend the cells in FACS buffer containing the fluorescently labeled antibodies. c. Incubate for 30 minutes on ice, protected from light. d. Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Flow Cytometry: a. Resuspend the cells in FACS buffer. b. Analyze the cells using a flow cytometer to determine the percentage of cells expressing the differentiation markers.

-

Data Analysis: Quantify the increase in the percentage of marker-positive cells in the DDP-38003-treated samples compared to the vehicle control.

Conclusion

These protocols provide a framework for the in vitro characterization of this compound. The biochemical assay will confirm its direct inhibitory effect on KDM1A/LSD1, while the cell-based assays will demonstrate its functional consequences in a relevant cancer cell line model. These studies are essential for the preclinical evaluation of DDP-38003 as a potential therapeutic agent.

References

- 1. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Histone Demethylase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro histone demethylase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

- 5. In Vitro Histone Demethylase Assays | Springer Nature Experiments [experiments.springernature.com]

- 6. In Vitro Histone Demethylase Assays | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for DDP-38003 Trihydrochloride Cell-Based Assay Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

DDP-38003 trihydrochloride is a novel, orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1A (KDM1A/LSD1), a flavin-dependent monoamine oxidase that plays a critical role in tumorigenesis.[1][2] KDM1A is an epigenetic regulator that primarily demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression of target genes.[2][3][4] In various cancers, KDM1A is overexpressed and contributes to a block in cell differentiation and increased proliferation.[1][5] DDP-38003 has demonstrated potent inhibition of KDM1A with an IC50 of 84 nM and has shown anti-cancer activity, particularly in preclinical models of leukemia, by promoting cell differentiation and reducing colony formation.[1][2]

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and other KDM1A inhibitors. The assays are designed to assess the compound's effect on cell proliferation, colony formation, and differentiation in relevant cancer cell lines.

KDM1A/LSD1 Signaling Pathway

KDM1A/LSD1 functions as a key transcriptional corepressor by demethylating H3K4. It is often part of larger protein complexes, such as the CoREST and NuRD complexes, which enhance its activity and specificity. By removing activating histone marks, KDM1A represses the expression of genes involved in differentiation and tumor suppression. Inhibition of KDM1A by compounds like DDP-38003 leads to the re-expression of these genes, promoting cellular differentiation and inhibiting cancer cell growth. KDM1A can also demethylate non-histone proteins such as p53 and is involved in the regulation of key signaling pathways like Wnt/β-catenin and mTOR.[3][6]

Caption: KDM1A/LSD1 signaling pathway and its inhibition by DDP-38003.

Data Presentation

| Assay | Cell Line | Parameter | This compound Activity |

| KDM1A/LSD1 Enzymatic Assay | Purified Enzyme | IC50 | 84 nM[1][2] |

| Cell Viability Assay | THP-1 | GI50 | To be determined |

| Colony Formation Assay | THP-1 | IC50 | To be determined |

| Cell Differentiation Assay | THP-1 | EC50 | To be determined |

Experimental Protocols

Cell Viability Assay

This protocol determines the effect of DDP-38003 on the proliferation of cancer cells.

Workflow:

Caption: Workflow for the cell viability assay.

Materials:

-

THP-1 cells (or other relevant cancer cell lines)

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

DMSO (vehicle control)

-

96-well clear bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 0.5%.

-

Seed 5,000 cells per well in 100 µL of medium into a 96-well plate.

-

Add 1 µL of the DDP-38003 dilution or DMSO to the respective wells.

-

Incubate the plate for 72 hours at 37°C.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the half-maximal growth inhibition concentration (GI50) by plotting the luminescence signal against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Colony Formation Assay

This assay assesses the ability of a single cell to grow into a colony, a measure of self-renewal and tumorigenic potential.

Workflow:

References

- 1. LSD1/KDM1A, a Gate-Keeper of Cancer Stemness and a Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Contributes to Colorectal Tumorigenesis via Activation of the Wnt/Β-Catenin Pathway by Down-Regulating Dickkopf-1 (DKK1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KDM1A - Wikipedia [en.wikipedia.org]

- 5. Pharmacological Inhibition of LSD1 for Cancer Treatment [mdpi.com]

- 6. KDM1A | Cancer Genetics Web [cancer-genetics.org]

Application Notes and Protocols: DDP-38003 trihydrochloride for the Modulation of NLRP3 Inflammasome Activation in THP-1 Cells

For Research Use Only.

Introduction

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines such as IL-1β. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. DDP-38003 trihydrochloride is a potent and orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1) with an IC50 of 84 nM.[1][2][3][4] KDM1A/LSD1 is an epigenetic regulator that has been shown to influence macrophage polarization and inflammatory responses.[5][6][7] Recent studies suggest a link between KDM1A/LSD1 and the regulation of the NLRP3 inflammasome, where inhibition of KDM1A/LSD1 can suppress NLRP3 activation by promoting autophagy.[1][8]

These application notes provide a detailed protocol for the treatment of the human monocytic cell line THP-1 with this compound to investigate its potential modulatory effects on NLRP3 inflammasome activation.

Principle

This protocol is based on a hypothetical mechanism where DDP-38003, by inhibiting KDM1A/LSD1, upregulates Sestrin-2 (SESN2), which in turn activates the PI3K/Akt/mTOR signaling pathway. This cascade enhances autophagy, a cellular process that can degrade components of the inflammasome, thereby inhibiting its activation and subsequent release of IL-1β. This proposed pathway provides a testable hypothesis for investigating the anti-inflammatory potential of DDP-38003.

Proposed Signaling Pathway

Caption: Proposed mechanism of DDP-38003 in NLRP3 inflammasome inhibition.

Data Presentation

The following table summarizes hypothetical quantitative data from experiments assessing the effect of DDP-38003 on NLRP3 inflammasome activation in THP-1 cells.

| Treatment Group (24h pre-treatment) | Priming (LPS, 1 µg/mL, 4h) | Activation (Nigericin, 10 µM, 1h) | IL-1β Secretion (pg/mL) ± SD | Cleaved Caspase-1 (p20) / β-actin (Relative Densitometry) ± SD |

| Vehicle (DMSO) | - | - | 25.3 ± 5.1 | 0.05 ± 0.02 |

| Vehicle (DMSO) | + | + | 1258.7 ± 110.2 | 1.00 ± 0.15 |

| DDP-38003 (100 nM) | + | + | 875.4 ± 95.6 | 0.68 ± 0.09 |

| DDP-38003 (500 nM) | + | + | 452.1 ± 50.3 | 0.35 ± 0.05 |

| DDP-38003 (1000 nM) | + | + | 210.9 ± 35.8 | 0.18 ± 0.03 |

Experimental Protocols

Experimental Workflow

Caption: Workflow for assessing DDP-38003's effect on NLRP3 activation.

THP-1 Cell Culture and Differentiation

-

Cell Culture:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.[6]

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Keep cell density between 2x10^5 and 8x10^5 cells/mL.[5] Subculture by replacing the medium every 2-3 days.[5]

-

-

Differentiation into Macrophage-like Cells:

-

Seed THP-1 cells in 6-well plates at a density of 5x10^5 cells/well.

-

Differentiate the cells by adding phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 nM.[8][9]

-

Incubate for 48 hours. The cells will become adherent, indicating differentiation into a macrophage-like phenotype.[8]

-

After incubation, gently aspirate the PMA-containing medium and replace it with fresh, PMA-free RPMI-1640 medium. Allow cells to rest for 24 hours before treatment.

-

DDP-38003 Treatment and Inflammasome Activation

-

This compound Preparation:

-

Prepare a stock solution of this compound in sterile DMSO.

-

Further dilute the stock solution in complete RPMI-1640 medium to the desired final concentrations (e.g., 100 nM, 500 nM, 1000 nM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

-

Treatment:

-

Treat the differentiated THP-1 cells with the prepared concentrations of DDP-38003 or a vehicle control (DMSO) for 24 hours.

-

-

NLRP3 Inflammasome Priming and Activation:

-

Priming (Signal 1): After the 24-hour pre-treatment, add Lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to prime the inflammasome.[7][9][10] Incubate for 4 hours.

-

Activation (Signal 2): Following priming, add Nigericin to each well to a final concentration of 10 µM to activate the NLRP3 inflammasome.[10][11][12] Incubate for 1 hour.

-

Sample Collection and Analysis

-

Supernatant Collection for ELISA:

-

After the 1-hour Nigericin incubation, carefully collect the cell culture supernatant from each well.

-

Centrifuge the supernatant at 500 x g for 5 minutes to pellet any detached cells and debris.[7]

-

Transfer the cleared supernatant to a new tube and store at -80°C until analysis.

-

-

Cell Lysate Preparation for Western Blot:

-

Wash the adherent cells twice with ice-cold phosphate-buffered saline (PBS).[7]

-

Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.[7]

-

Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.[7]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.[7]

-

Collect the supernatant (cell lysate) and determine the protein concentration using a BCA protein assay kit.

-

IL-1β ELISA Protocol

-

Use a commercially available human IL-1β ELISA kit and follow the manufacturer's instructions.

-

Briefly, add standards and collected supernatants to the antibody-pre-coated wells.

-

Incubate, wash, and then add the detection antibody.

-

Incubate, wash, and add the enzyme conjugate (e.g., Streptavidin-HRP).

-

Incubate, wash, and add the substrate solution to develop the color.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of IL-1β in the samples based on the standard curve.

Caspase-1 Western Blot Protocol

-

Sample Preparation: Mix 20-40 µg of protein from each cell lysate with Laemmli sample buffer and heat at 95°C for 5-10 minutes.[7]

-

SDS-PAGE: Load the samples onto a 15% polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-